molecular formula C8H8ClNO B3043392 2-(Phenylamino)acetyl chloride CAS No. 85630-85-9

2-(Phenylamino)acetyl chloride

Cat. No.: B3043392
CAS No.: 85630-85-9
M. Wt: 169.61 g/mol
InChI Key: JVSJWUHIGCKVSV-UHFFFAOYSA-N
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Description

2-(Phenylamino)acetyl chloride, also known as anilinoacetyl chloride, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetic acid where the hydrogen atom of the acetyl group is replaced by a phenylamino group. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylamino)acetyl chloride can be synthesized through the reaction of aniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5NH2+ClCH2COClC6H5NHCH2COCl+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCH}_2\text{COCl} + \text{HCl} C6​H5​NH2​+ClCH2​COCl→C6​H5​NHCH2​COCl+HCl

The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Phenylamino)acetyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)acetyl chloride is unique due to the presence of both a phenyl group and an amino group attached to the acetyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides. Its ability to form stable intermediates and products makes it valuable in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-anilinoacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSJWUHIGCKVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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